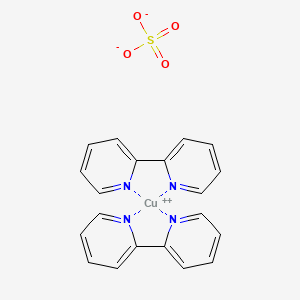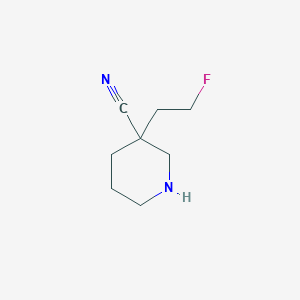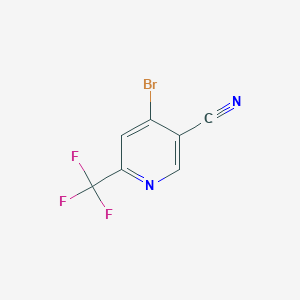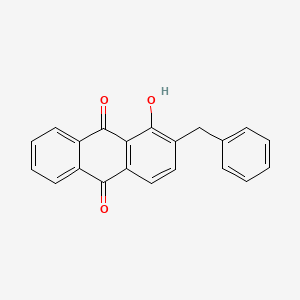
Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is a synthetic compound used in peptide synthesis. It consists of two amino acids, serine and tryptophan, each protected by different protecting groups. The Boc (tert-butyloxycarbonyl) group protects the serine, while the Fmoc (fluorenylmethyloxycarbonyl) and Boc groups protect the tryptophan. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” typically involves the following steps:
Protection of Amino Acids: Serine is protected with a Boc group, and tryptophan is protected with both Fmoc and Boc groups.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle multiple steps of the synthesis process efficiently. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support.
Chemical Reactions Analysis
Types of Reactions
“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” can undergo several types of reactions:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups using reagents like TFA (trifluoroacetic acid) for Boc and piperidine for Fmoc.
Coupling Reactions: Further coupling with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: TFA for Boc removal, piperidine for Fmoc removal.
Coupling: HBTU, DIPEA, and solvents like DMF (dimethylformamide).
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or coupled.
Scientific Research Applications
“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is used in various scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins.
Biological Studies: Peptides synthesized using this compound can be used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of “Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” primarily involves its role as a building block in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(1)-OH: A protected form of serine used in peptide synthesis.
Fmoc-Trp(Boc)-OH: A protected form of tryptophan used in peptide synthesis.
Uniqueness
“Boc-Ser(1)-OH.Fmoc-Trp(Boc)-(1)” is unique due to the combination of protecting groups and the specific amino acids involved. This combination allows for selective deprotection and coupling reactions, making it a valuable intermediate in complex peptide synthesis.
Properties
CAS No. |
944283-24-3 |
|---|---|
Molecular Formula |
C39H43N3O10 |
Molecular Weight |
713.8 g/mol |
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C39H43N3O10/c1-38(2,3)51-36(47)41-31(33(43)44)22-49-34(45)30(19-23-20-42(37(48)52-39(4,5)6)32-18-12-11-13-24(23)32)40-35(46)50-21-29-27-16-9-7-14-25(27)26-15-8-10-17-28(26)29/h7-18,20,29-31H,19,21-22H2,1-6H3,(H,40,46)(H,41,47)(H,43,44)/t30-,31-/m0/s1 |
InChI Key |
DFVACCVHZMRMBO-CONSDPRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


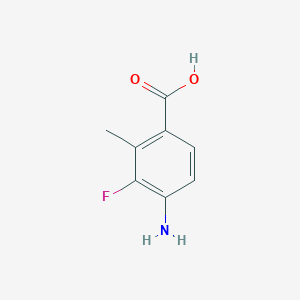
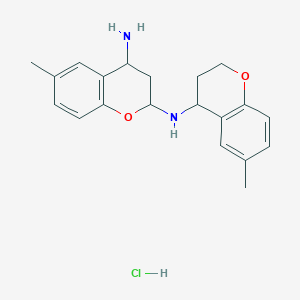
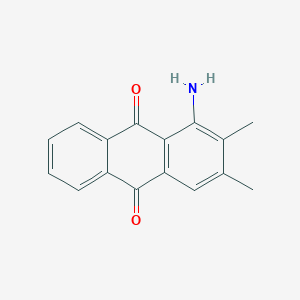
![5-[(1E)-2-(4-chlorophenyl)ethenyl]-1,3-Benzenediol](/img/structure/B13145528.png)
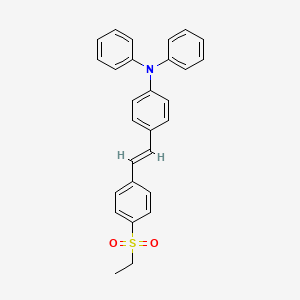

![[4,8-bis(2-ethylhexoxy)-2-trimethylstannylfuro[2,3-f][1]benzofuran-6-yl]-trimethylstannane](/img/structure/B13145546.png)
![(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine;hydrochloride](/img/structure/B13145551.png)
